molecular formula C21H26N6O3S B14087814 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No.: B14087814
M. Wt: 442.5 g/mol
InChI Key: JBYOKLQVNDIXSG-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include purine derivatives and piperidine carboxamide, which undergo various chemical transformations such as alkylation, oxidation, and substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized purine derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a model compound for studying purine derivatives and their reactivity.

    Biology: For investigating its effects on cellular processes and potential as a biochemical tool.

    Medicine: As a candidate for drug development, particularly for diseases where purine derivatives have shown efficacy.

    Industry: In the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other purine derivatives with different substituents. Examples include:

  • 1,3-dimethylxanthine (theobromine)
  • 1,3,7-trimethylxanthine (caffeine)
  • 6-thioguanine

Uniqueness

The uniqueness of 1-(1,3-dimethyl-2,6-dioxo-7-(2-(phenylthio)ethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide lies in its specific structure, which combines a purine core with a piperidine carboxamide moiety and a phenylthioethyl group. This unique combination of functional groups can result in distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C21H26N6O3S

Molecular Weight

442.5 g/mol

IUPAC Name

1-[1,3-dimethyl-2,6-dioxo-7-(2-phenylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O3S/c1-24-18-16(19(29)25(2)21(24)30)27(12-13-31-15-6-4-3-5-7-15)20(23-18)26-10-8-14(9-11-26)17(22)28/h3-7,14H,8-13H2,1-2H3,(H2,22,28)

InChI Key

JBYOKLQVNDIXSG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=CC=CC=C4

Origin of Product

United States

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